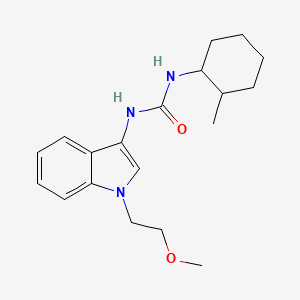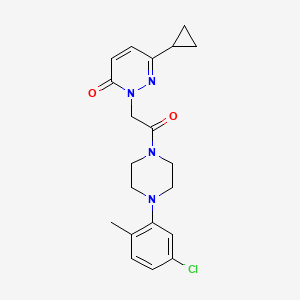
7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound . It is a potent reversible inhibitor of phenylethanolamine N-methyltransferase .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a chemical formula of C9H9Cl2N . The average molecular weight is 202.08 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition for Therapeutic Potential
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) is recognized for its potent inhibition of phenylethanolamine N-methyltransferase (PNMT), suggesting a therapeutic utility in managing conditions related to epinephrine biosynthesis. Derivatives of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, modified by bridging two molecules with an alkyl chain, have shown enhanced inhibitory properties. This indicates the potential for designing novel inhibitors with significant therapeutic implications, leveraging the structural characteristics of 7,8-dichloro-1,2,3,4-tetrahydroquinoline hydrochloride for targeting enzyme activity in clinical settings (Demarinis et al., 1981).
Catalysis and Chemical Synthesis
Research has demonstrated the utility of this compound in the synthesis of complex molecules. For example, its role in the InCl(3)-catalyzed domino reaction with aromatic amines and cyclic enol ethers in water has been highlighted, showcasing an efficient method for synthesizing new 1,2,3,4-tetrahydroquinoline derivatives. This process not only emphasizes the chemical's reactivity but also its contribution to advancing synthetic methodologies in organic chemistry, providing a route to generate structurally diverse tetrahydroquinoline derivatives with potential biological activities (Zhang & Li, 2002).
Metal Complexation and Coordination Chemistry
The compound's involvement in the formation of metal complexes, particularly with divalent transition metals, has been explored. This application is critical in the fields of coordination chemistry and material science, where such complexes can be utilized for various purposes, including catalysis, optical materials, and as ligands for the construction of metal-organic frameworks. The study of its complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) has expanded the understanding of this compound's coordination behavior and its potential for generating novel metal complexes with unique properties (Patel & Patel, 2017).
Wirkmechanismus
Target of Action
The primary target of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine .
Mode of Action
This compound acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can modulate the levels of norepinephrine and epinephrine in the body .
Biochemical Pathways
Given its target, it is likely to impact thecatecholamine biosynthesis pathway , which could have downstream effects on various physiological processes such as mood regulation, stress response, and cardiovascular function.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of phenylethanolamine N-methyltransferase and the subsequent modulation of norepinephrine and epinephrine levels . .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
7,8-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-4-3-6-2-1-5-12-9(6)8(7)11;/h3-4,12H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPURRLYMZYIGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)Cl)Cl)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)

![4-cyano-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590729.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B2590730.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2590731.png)
![1-[2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2590734.png)


![3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2590740.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2590741.png)


